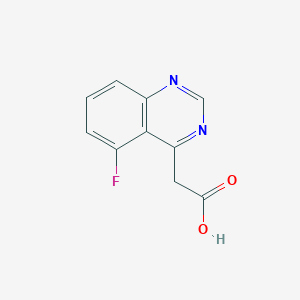
E3 ligase Ligand 19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 ligase Ligand 19 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within cells. This compound is part of a larger family of E3 ligase ligands that are used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to target and degrade specific proteins, making them valuable tools in drug discovery and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand 19 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. For example, the preparation of E3 ligase ligands often includes the use of primary amines and DIPEA in DMF at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: E3 ligase Ligand 19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the ligand to enhance its binding affinity and specificity for the target protein.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions are modified ligands with improved properties for binding to E3 ligases. These modifications can include the addition of functional groups or the alteration of the ligand’s structure to enhance its efficacy .
Scientific Research Applications
E3 ligase Ligand 19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to develop PROTACs that can selectively degrade target proteins. In biology, it aids in studying protein-protein interactions and cellular processes. In medicine, it has potential therapeutic applications for treating diseases such as cancer by targeting and degrading oncogenic proteins. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of E3 ligase Ligand 19 involves its binding to the E3 ligase enzyme, which then facilitates the transfer of ubiquitin to the target protein. This ubiquitination marks the protein for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein substrates that are recognized by the E3 ligase .
Comparison with Similar Compounds
E3 ligase Ligand 19 can be compared to other similar compounds such as cereblon, von Hippel-Lindau, and mouse double minute 2 homolog ligands. These compounds also function as E3 ligase ligands and are used in the development of PROTACs. this compound is unique in its specific binding properties and the types of proteins it targets for degradation .
List of Similar Compounds:- Cereblon ligands
- Von Hippel-Lindau ligands
- Mouse double minute 2 homolog ligands
- Inhibitor of apoptosis proteins ligands
Properties
Molecular Formula |
C26H33FN4O5S |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)/t17-,18+,21+/m1/s1 |
InChI Key |
OKBLHQUBMCCFKE-LQWHRVPQSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)C4(CC4)F)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714053.png)
![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)



![[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B13714093.png)
![(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)


![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)




